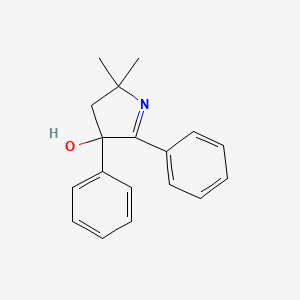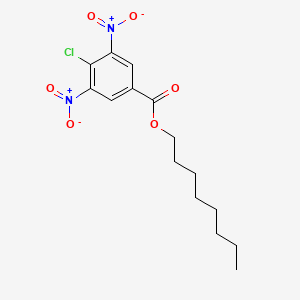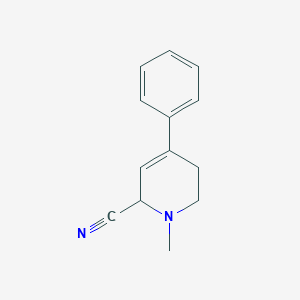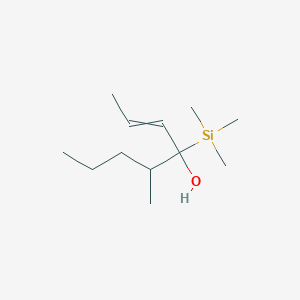
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is a chemical compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol typically involves the reaction of an appropriate octenol precursor with a trimethylsilylating agent. One common method is the reaction of 5-methyl-4-octen-4-ol with chlorotrimethylsilane (Cl-Si(CH₃)₃) in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the octenol attacks the silicon atom of the chlorotrimethylsilane, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol involves its reactivity with various reagents. The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. The removal of the trimethylsilyl group can be achieved under mild conditions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: This compound features a similar trimethylsilyl group but with a different carbon backbone.
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used for similar purposes in organic synthesis.
3-Phenyl-2-propyn-1-ol: A compound with a phenyl group and a trimethylsilyl group, used in various chemical reactions.
Uniqueness
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is unique due to its specific structure, which combines the properties of an octenol backbone with a trimethylsilyl group. This combination imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
76436-94-7 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
5-methyl-4-trimethylsilyloct-2-en-4-ol |
InChI |
InChI=1S/C12H26OSi/c1-7-9-11(3)12(13,10-8-2)14(4,5)6/h8,10-11,13H,7,9H2,1-6H3 |
InChI Key |
CVPBXZJVJPDENT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C=CC)(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


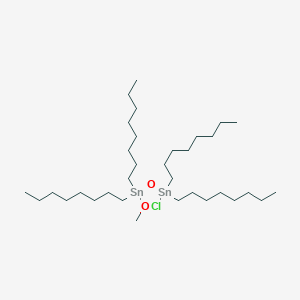
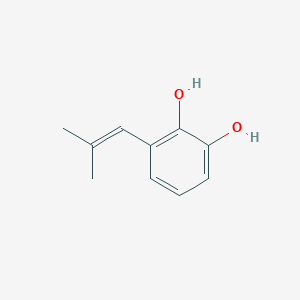
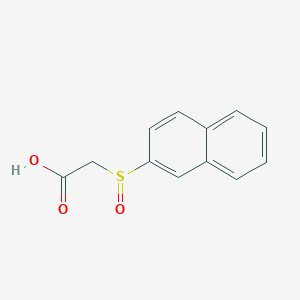


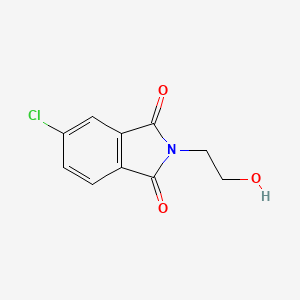
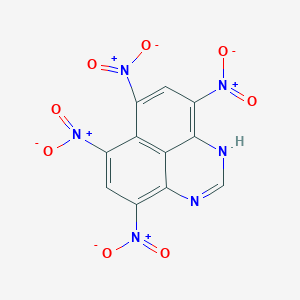
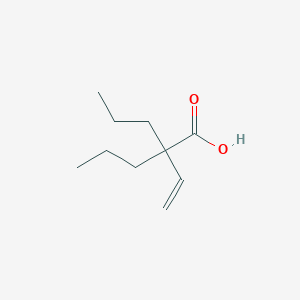
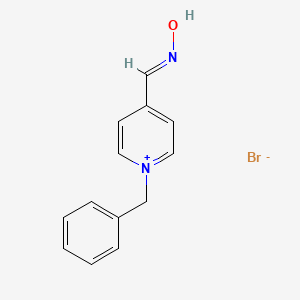
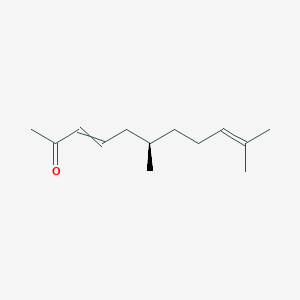
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
